ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products, including tryptophan and serotonin. This particular compound features a methoxy group at the 5-position, a hydroxymethyl group at the 3-position, and an ethyl ester at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 5-methoxyindole, which can be synthesized from 5-methoxyaniline through a Fischer indole synthesis. The next step involves the formylation of the indole ring at the 3-position, followed by reduction to introduce the hydroxymethyl group. Finally, esterification with ethyl chloroformate yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(carboxymethyl)-5-methoxy-1H-indole-2-carboxylate.
Reduction: 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carbinol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl and methoxy groups can influence its binding affinity and specificity, while the indole core provides a scaffold for interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
5-methoxyindole-2-carboxylic acid: Lacks the hydroxymethyl group and ethyl ester.
3-(hydroxymethyl)-5-methoxyindole: Lacks the carboxylate ester group.
Ethyl 5-methoxyindole-2-carboxylate: Lacks the hydroxymethyl group.
Uniqueness
Ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate is unique due to the presence of both the hydroxymethyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the indole core makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-18-13(16)12-10(7-15)9-6-8(17-2)4-5-11(9)14-12/h4-6,14-15H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMRFHSCSTWUMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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